2-(Dimethylamino)-2-butenedioic acid dimethyl ester
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Overview
Description
2-(Dimethylamino)-2-butenedioic acid dimethyl ester is an organic compound with a unique structure that includes both dimethylamino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-butenedioic acid dimethyl ester typically involves the esterification of 2-(Dimethylamino)-2-butenedioic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-2-butenedioic acid dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)-2-butenedioic acid dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-2-butenedioic acid dimethyl ester involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions and transformations enable the compound to exert its effects in different chemical and biological contexts.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoethyl methacrylate: Similar in structure but with a methacrylate group instead of a butenedioic acid ester.
Dimethylaminoethanol: Contains a dimethylamino group and an alcohol group, differing in functional groups and reactivity.
Uniqueness
2-(Dimethylamino)-2-butenedioic acid dimethyl ester is unique due to its combination of dimethylamino and ester functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
67751-25-1 |
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Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
dimethyl (Z)-2-(dimethylamino)but-2-enedioate |
InChI |
InChI=1S/C8H13NO4/c1-9(2)6(8(11)13-4)5-7(10)12-3/h5H,1-4H3/b6-5- |
InChI Key |
DMCVFMWVLZHIJL-WAYWQWQTSA-N |
Isomeric SMILES |
CN(C)/C(=C\C(=O)OC)/C(=O)OC |
Canonical SMILES |
CN(C)C(=CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
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